methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate
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Overview
Description
Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate typically involves multiple steps:
Formation of the diazinanone ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinanone ring.
Introduction of the ethoxy and hydroxyphenyl groups: This step involves the selective functionalization of the diazinanone ring to introduce the ethoxy and hydroxyphenyl groups.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate: This compound is unique due to its specific combination of functional groups and structural features.
Other diazinanone derivatives: These compounds share the diazinanone ring but differ in their substituents and functional groups.
Other benzoate esters: These compounds share the benzoate ester functional group but differ in their core structures and substituents.
Uniqueness
This compound is unique due to its specific combination of a diazinanone ring, ethoxy and hydroxyphenyl groups, and a benzoate ester. This combination of functional groups and structural features gives the compound its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-3-30-17-11-12(4-9-16(17)24)10-15-18(25)22-21(28)23(19(15)26)14-7-5-13(6-8-14)20(27)29-2/h4-11,24H,3H2,1-2H3,(H,22,25,28)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKXAFDRMLTEGY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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